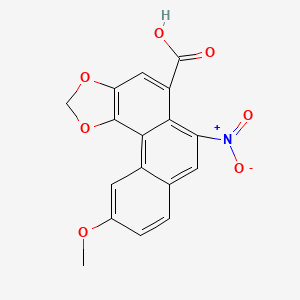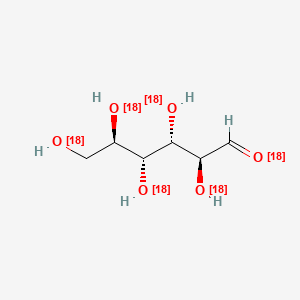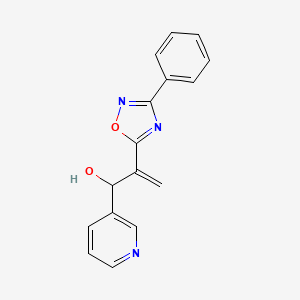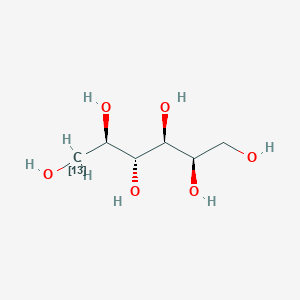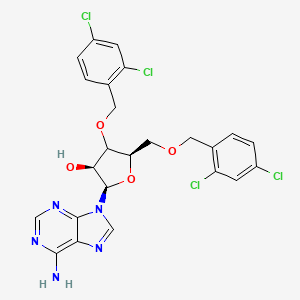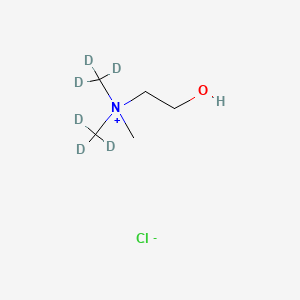
Choline-D6 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline-d6 (chloride) is a deuterated form of choline chloride, where the hydrogen atoms in the choline molecule are replaced with deuterium. This compound is a quaternary ammonium salt, consisting of choline cations and chloride anions. Choline is an essential nutrient that plays a crucial role in various biological processes, including cell membrane structure and function, neurotransmission, and lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Choline-d6 (chloride) can be synthesized through the methylation of deuterated dimethylethanolamine with deuterated methyl chloride. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium.
Industrial Production Methods
Industrial production of choline-d6 (chloride) involves the reaction of deuterated ethylene oxide, deuterated hydrogen chloride, and deuterated trimethylamine. This method ensures the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Choline-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: Choline-d6 (chloride) can be oxidized to form betaine-d6, a process that involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Although less common, choline-d6 (chloride) can undergo reduction reactions under specific conditions.
Substitution: Choline-d6 (chloride) can participate in substitution reactions, where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various anions can be introduced under controlled conditions to replace the chloride ion.
Major Products Formed
Betaine-d6: Formed through the oxidation of choline-d6 (chloride).
Substituted Choline-d6 Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Choline-d6 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Employed in metabolic studies to trace the pathways and mechanisms involving choline.
Medicine: Utilized in clinical research to study the role of choline in human health and disease.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
Choline-d6 (chloride) exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. Choline-d6 (chloride) also plays a role in the synthesis of acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. The deuterium atoms in choline-d6 (chloride) provide a unique advantage in tracing and studying these pathways due to their distinct mass and spectroscopic properties.
Comparación Con Compuestos Similares
Similar Compounds
Choline Chloride: The non-deuterated form of choline-d6 (chloride).
Betaine: A metabolite of choline involved in methylation reactions.
Phosphatidylcholine: A phospholipid derived from choline.
Uniqueness of Choline-d6 (chloride)
Choline-d6 (chloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis of metabolic pathways, making it a valuable tool in scientific studies.
Propiedades
Fórmula molecular |
C5H14ClNO |
|---|---|
Peso molecular |
145.66 g/mol |
Nombre IUPAC |
2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3; |
Clave InChI |
SGMZJAMFUVOLNK-TXHXQZCNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




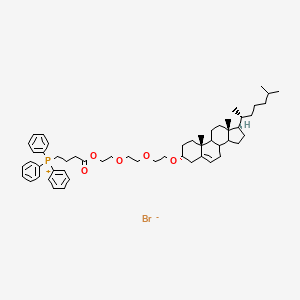
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
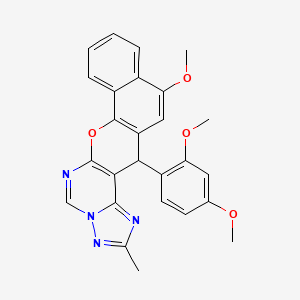
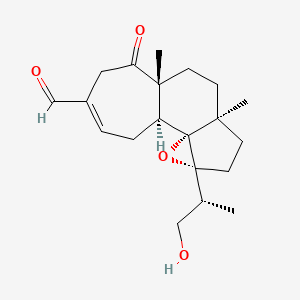
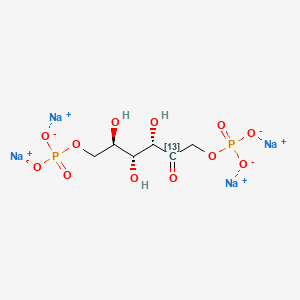
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
